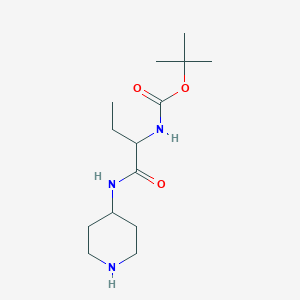

tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate

Description

Properties

Molecular Formula |

C14H27N3O3 |

|---|---|

Molecular Weight |

285.38 g/mol |

IUPAC Name |

tert-butyl N-[1-oxo-1-(piperidin-4-ylamino)butan-2-yl]carbamate |

InChI |

InChI=1S/C14H27N3O3/c1-5-11(17-13(19)20-14(2,3)4)12(18)16-10-6-8-15-9-7-10/h10-11,15H,5-9H2,1-4H3,(H,16,18)(H,17,19) |

InChI Key |

KPEDTHSEMJXSJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1CCNCC1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions for Boc Protection

The Boc group is introduced to the primary amine of piperidin-4-amine under mild basic conditions to prevent decomposition of the piperidine ring. A representative procedure involves dissolving piperidin-4-amine in tetrahydrofuran (THF) and treating it with Boc₂O in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Triethylamine (TEA) is often added to scavenge hydrogen bromide generated during the reaction.

Key Parameters:

Challenges in Boc Protection

Competitive N-alkylation of the piperidine ring can occur if excess Boc₂O is used, leading to byproducts such as tert-butyl N-(piperidin-4-yl)carbamate. To mitigate this, stoichiometric control and slow addition of Boc₂O are critical.

Nucleophilic Substitution for Backbone Assembly

The butan-2-yl backbone is constructed via nucleophilic substitution between Boc-protected piperidin-4-amine and α-keto ester derivatives. For example, ethyl 2-bromo-3-oxobutanoate reacts with the amine under basic conditions to form the C–N bond.

Mechanistic Insights

The reaction proceeds through an SN2 mechanism, where the amine attacks the electrophilic carbon adjacent to the carbonyl group. The leaving group (bromide) is displaced, yielding the intermediate tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate.

Optimization Strategies:

-

Base Selection: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) enhances nucleophilicity without degrading the Boc group.

-

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but require careful temperature control to prevent epimerization.

Deprotection and Functional Group Interconversion

Acidic Deprotection of tert-Butyl Groups

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the free amine intermediate. This step is typically performed at 0°C to minimize side reactions.

Representative Procedure:

Reductive Amination for Side-Chain Modification

Post-deprotection, the free amine may undergo reductive amination with aldehydes or ketones to introduce additional substituents. Sodium cyanoborohydride (NaBH₃CN) in methanol is commonly employed for this step.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using gradients of ethyl acetate and hexanes. Silica gel functionalized with amine groups improves resolution for polar intermediates.

Spectroscopic Validation

-

¹H NMR: Characteristic signals include the tert-butyl singlet at δ 1.48 ppm and the piperidine ring protons between δ 2.8–3.5 ppm.

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 285.38 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage occurs in HCl (1–2 M) at 60–80°C, yielding the corresponding amine and carbonic acid derivatives.

-

Basic Hydrolysis : Treatment with NaOH (1–3 M) at room temperature removes the tert-butyloxycarbonyl (Boc) protecting group, generating a free amine intermediate .

Mechanism :

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen participates in nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) to form N-alkylated derivatives .

-

Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields N-acylated products.

Key Example :

Oxidation and Reduction Reactions

-

Oxidation of Alcohol Intermediates : The compound’s synthetic intermediates (e.g., primary alcohols) undergo oxidation via Parikh-Doering conditions (DMSO, SO-pyridine complex) to form aldehydes .

-

Reduction of Ketones : The keto group (1-oxo) can be reduced using NaBH or LiAlH to produce secondary alcohols.

Coupling Reactions

The free amine (post-Boc deprotection) engages in peptide coupling:

-

EDCI/HOBt-Mediated Coupling : Reacts with carboxylic acids to form amide bonds, a strategy used in peptidomimetic synthesis .

Example Protocol :

-

Deprotect Boc group via TFA.

-

React with carboxylic acid (e.g., valine derivatives) using EDCI and HOBt in DMF.

Interaction with Biological Targets

While not a classical reaction, the compound modulates biological pathways via non-covalent interactions:

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate has been identified as a promising candidate for several therapeutic applications:

1. Cancer Research

The compound exhibits significant biological activity as an inhibitor of specific pathways involved in cancer progression. Its ability to modulate receptor activity suggests potential use in targeting tumor growth and metastasis.

2. Neurological Disorders

Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression or anxiety.

3. Immune Modulation

Preliminary studies indicate that tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate may play a role in modulating immune responses, which could have implications for autoimmune diseases and inflammatory conditions.

Synthesis and Derivatization

The synthesis of tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility enables the creation of analogs with improved efficacy or selectivity against biological targets. The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of amine derivatives that may have distinct biological activities .

Interaction Studies

Understanding how tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate interacts with biomolecules is crucial for its development as a therapeutic agent. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to quantify these interactions and elucidate binding affinities.

Mechanism of Action

The mechanism of action of tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring may enhance binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Piperidine vs. Piperazine Derivatives: The target compound’s piperidin-4-ylamino group distinguishes it from piperazine-based analogs (e.g., Compounds 9 and 10). Piperazine derivatives with aryl substituents (e.g., 3-phenoxyphenyl) exhibit enhanced antiseizure activity, likely due to improved blood-brain barrier penetration from increased lipophilicity . In contrast, the target’s piperidine group may favor protease binding due to its conformational rigidity, as seen in its interaction with the SARS-CoV-2 main protease .

Acyl Chain Modifications :

- Analogs with extended acyl chains (e.g., Compound 255 in , dodecan-2-yl) or bulky groups (e.g., indol-3-yl in Compound 21) demonstrate divergent bioactivities. For instance, indole-containing derivatives show cholinesterase inhibition, suggesting utility in neurodegenerative disease research .

Stereochemical Considerations: Enantioselective synthesis of analogs like Compound 254 (ee 22:1) highlights the role of stereochemistry in biological efficacy .

Synthetic Efficiency :

- Piperazine-based analogs (Compounds 9 and 10) are synthesized with high yields (86–87%) and purity (>98%) via column chromatography , whereas indole-containing derivatives (Compound 21) require more complex purification steps, resulting in lower yields (66%) .

Biological Activity

Tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a tert-butyl group, a piperidine ring, and a carbamate functional group, suggests various biological activities that warrant further investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H27N3O3

- Molecular Weight : 285.38 g/mol

The compound's structure allows for various interactions with biological targets, which may include receptor modulation and enzymatic inhibition.

Mechanisms of Biological Activity

Research indicates that tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate may act through several mechanisms:

- Inhibition of Enzymatic Pathways : The carbamate moiety can undergo hydrolysis, potentially leading to the release of active amines that inhibit specific enzymes involved in disease pathways.

- Modulation of Receptor Activity : The piperidine ring may interact with neurotransmitter receptors or other signaling pathways, influencing cellular responses related to immune disorders and cancer.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by affecting signaling pathways involved in cell proliferation.

- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, which could be beneficial in treating autoimmune diseases.

Case Study 1: Antitumor Activity

A study evaluated the effect of tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate on cancer cell lines. Results indicated a dose-dependent reduction in cell viability across various tumor types, suggesting its potential as an anticancer agent.

Case Study 2: Immunomodulation

In vitro assays using mouse splenocytes demonstrated that the compound could enhance immune cell activity against tumor cells by inhibiting PD-1/PD-L1 interactions, critical for immune evasion by tumors. The compound achieved up to 92% rescue of immune function at concentrations as low as 100 nM .

Interaction Studies

Understanding the interactions between tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate and biological molecules is crucial for elucidating its mechanisms of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for quantifying binding affinities to target proteins.

Comparative Analysis

To contextualize the biological activity of tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | C12H22N2O2 | Lacks keto group; simpler structure |

| Tert-butyl N-(3-methylpiperidin)carbamate | C13H25N3O2 | Contains methyl substitution enhancing lipophilicity |

| Tert-butyl N-(pyridinylmethyl)carbamate | C12H20N2O2 | Features a pyridine instead of a piperidine ring |

The presence of both the keto group and the piperidine moiety in tert-butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate distinguishes it from these similar compounds, potentially enhancing its biological activity and specificity toward certain targets.

Q & A

Q. What are the standard synthetic routes for introducing the tert-butyl carbamate (Boc) group in this compound?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, in related piperidine derivatives, dichloromethane (DCM) is used as a solvent with triethylamine (TEA) to deprotonate the amine, enabling nucleophilic attack on Boc₂O . Reaction monitoring via TLC or HPLC ensures completion, followed by purification via silica gel chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H and ¹³C NMR are essential for confirming the Boc group (e.g., tert-butyl protons at δ ~1.36 ppm) and the piperidine/amide backbone . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (e.g., C=O at ~1680–1720 cm⁻¹). For chiral centers, optical rotation or chiral HPLC may be employed .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Avoid exposure to moisture and acidic conditions, which can degrade the carbamate .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, given the chiral centers in this compound?

Asymmetric synthesis methods, such as chiral auxiliaries or catalysis (e.g., phosphine-catalyzed cycloisomerization), can control stereochemistry . Post-synthesis, enantiomeric excess is quantified via chiral HPLC with a polysaccharide column or by comparing optical rotation values against known standards.

Q. What experimental challenges arise in crystallizing this compound for X-ray studies, and how are they resolved?

Flexibility in the piperidine and butan-2-yl moieties complicates crystallization. Co-crystallization with target proteins (e.g., SARS-CoV-2 main protease) stabilizes the structure, while SHELX software refines diffraction data to resolve atomic positions . Cryogenic cooling (100 K) and synchrotron radiation improve data quality.

Q. How does this compound inhibit viral proteases, and what structural insights support its mechanism?

Crystal structures (PDB: 6Y2F, 6Y2G) show the compound binds SARS-CoV-2 main protease via covalent interaction with the catalytic cysteine (C145), forming a hemiketal intermediate. Molecular dynamics simulations reveal stable hydrogen bonds with His41 and Gly143, validated by ΔG binding calculations .

Q. What strategies mitigate byproduct formation during Boc deprotection?

Acidic deprotection (e.g., HCl/dioxane or TFA) must be carefully controlled to avoid side reactions. Quenching with cold ether precipitates the amine salt, while scavengers (e.g., triisopropylsilane) minimize carbocation rearrangements. LC-MS monitors for undesired products like tert-butyl cations .

Q. How do solvent polarity and reaction temperature influence the compound’s reactivity in coupling reactions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine amine, while lower temperatures (0–5°C) suppress racemization. Kinetic studies using in situ FTIR or Raman spectroscopy optimize conditions for amide bond formation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for similar Boc-protected compounds?

Variations in solvent (CDCl₃ vs. DMSO-d₆), concentration, or measurement temperature can shift signals. Cross-referencing with databases (e.g., PubChem) and internal calibration using tetramethylsilane (TMS) standardizes assignments .

Q. Why do different synthetic routes yield varying yields of this compound, and how is reproducibility achieved?

Impurities in starting materials (e.g., piperidin-4-ylamine hydrochloride) or incomplete Boc protection reduce yields. Quality control via LC-MS and strict anhydrous conditions improve reproducibility. Design of experiments (DoE) identifies critical parameters (e.g., stoichiometry, reaction time) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.